molecular formula C8H8N2O4 B1198006 Methyl-4-hydroxy-3-nitrobenzimidate CAS No. 78200-33-6

Methyl-4-hydroxy-3-nitrobenzimidate

Cat. No.: B1198006
CAS No.: 78200-33-6
M. Wt: 196.16 g/mol
InChI Key: BSFKABRSENRNFI-UHFFFAOYSA-N
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Description

Methyl-4-hydroxy-3-nitrobenzimidate (CAS No. 6968-22-5) is a benzimidate derivative featuring a nitro group at the 3-position, a hydroxyl group at the 4-position, and a methyl ester moiety. Its structure combines electron-withdrawing (nitro) and electron-donating (hydroxyl) substituents on the aromatic ring, conferring unique reactivity in organic synthesis. The imidate functional group enhances its utility as an intermediate in nucleophilic substitution reactions, particularly in the preparation of heterocyclic compounds or pharmaceuticals .

Properties

CAS No.

78200-33-6

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 4-hydroxy-3-nitrobenzenecarboximidate

InChI

InChI=1S/C8H8N2O4/c1-14-8(9)5-2-3-7(11)6(4-5)10(12)13/h2-4,9,11H,1H3

InChI Key

BSFKABRSENRNFI-UHFFFAOYSA-N

SMILES

COC(=N)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Canonical SMILES

COC(=N)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Synonyms

methyl-4-hydroxy-3-nitrobenzimidate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity (0.86–0.93) to Methyl-4-hydroxy-3-nitrobenzimidate, as determined by computational analysis of functional groups and substituent positions (Table 1). Key differences in reactivity and applications are discussed below.

Methyl 3-amino-4-nitrobenzoate (CAS 99512-09-1; Similarity: 0.92)

  • Structural Differences: Replaces the hydroxyl and imidate groups with an amino group (3-position) and a nitro group (4-position).
  • Functional Impact: The amino group enhances electron density on the aromatic ring, increasing susceptibility to electrophilic attack compared to the hydroxyl-containing target compound. This compound is often used in dye synthesis due to its amine-derived chromophoric properties .

Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6; Similarity: 0.92)

  • Structural Differences: Features an amino group (4-position) and nitro group (3-position), mirroring the substituent positions of the target compound but substituting hydroxyl with amino.
  • Functional Impact: The amino group’s strong electron-donating effect alters ring reactivity, making this compound a preferred substrate for coupling reactions in peptide mimetics. Its reduced hydrogen-bonding capacity compared to the hydroxylated analog may lower solubility in polar solvents .

O-(4-Nitrobenzoyl)hydroxylamine (CAS 35657-36-4; Similarity: 0.87)

  • Structural Differences : Replaces the imidate with a benzoyl-hydroxylamine group and shifts the nitro group to the 4-position.
  • Functional Impact : The benzoyl-hydroxylamine moiety introduces electrophilic character, favoring reactions with nucleophiles (e.g., amines). This compound is utilized in the synthesis of hydroxamic acids, a class of metalloproteinase inhibitors .

Unnamed High-Similarity Compounds (CAS 618-88-2, 121-92-6, 113882-33-0; Similarity: 0.93)

  • Note: These compounds exhibit the highest structural overlap but lack disclosed names in available literature. imidate) .

Data Table: Structural and Functional Comparison

CAS Number Compound Name Similarity Score Key Functional Groups Molecular Formula (Inferred)
6968-22-5 This compound Reference Imidate, hydroxyl, nitro C₈H₈N₂O₄
99512-09-1 Methyl 3-amino-4-nitrobenzoate 0.92 Ester, amino, nitro C₈H₈N₂O₄
3987-92-6 Methyl 4-amino-3-nitrobenzoate 0.92 Ester, amino, nitro C₈H₈N₂O₄
35657-36-4 O-(4-Nitrobenzoyl)hydroxylamine 0.87 Benzoyl, hydroxylamine, nitro C₇H₆N₂O₄
618-88-2 Not provided 0.93 Undisclosed
121-92-6 Not provided 0.93 Undisclosed

Research Findings and Implications

  • Electronic Effects: The nitro group’s electron-withdrawing nature in this compound deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to substituents. This contrasts with amino analogs, where electron donation activates the ring for ortho/para attacks .
  • Solubility Trends: Hydroxyl-containing compounds (e.g., the target) exhibit higher solubility in polar solvents (e.g., DMSO) compared to amino derivatives, which may require acidic conditions for dissolution.
  • Synthetic Utility : The imidate group’s reactivity toward nucleophiles (e.g., amines, thiols) makes this compound valuable for constructing heterocycles, whereas ester analogs are more stable but less versatile in dynamic covalent chemistry .

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